molecular formula C9H16O3 B2714396 rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis CAS No. 2490344-84-6

rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis

Cat. No.: B2714396
CAS No.: 2490344-84-6
M. Wt: 172.224
InChI Key: XTYKCEQADKYNFK-HTQZYQBOSA-N
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Description

rac-3-[(1R,3R)-3-Hydroxycyclohexyl]propanoic acid, cis is a chiral carboxylic acid featuring a cyclohexane ring substituted with a hydroxyl group at the 3-position and a propanoic acid side chain. The "rac" designation indicates a racemic mixture of enantiomers (1R,3R and 1S,3S), while "cis" refers to the spatial arrangement of the hydroxyl and propanoic acid groups on the same face of the cyclohexane ring. This stereochemistry is critical for its physicochemical properties and reactivity, as confirmed by NOESY analysis in related compounds .

Properties

IUPAC Name

3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8,10H,1-6H2,(H,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKCEQADKYNFK-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route involves the reduction of a cyclohexanone derivative to form the hydroxycyclohexyl intermediate, which is then reacted with a propanoic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and esterification processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylmethanol.

    Substitution: Formation of cyclohexyl halides or amines.

Scientific Research Applications

rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic Acid (CAS 22267-35-2)

  • Structure : Cyclohexane ring with a hydroxyl group (3-position) and carboxylic acid directly attached (1-position).
  • Stereochemistry : The rel-(1R,3S) configuration results in a trans arrangement of substituents, unlike the cis configuration of the target compound.
  • Molecular Formula : C₇H₁₂O₃ (molar mass: 144.17 g/mol).
  • Key Differences: Stereochemistry: Trans vs. cis configuration alters intramolecular interactions. Reactivity: The direct attachment of the carboxylic acid to the cyclohexane ring (vs. a propanoic acid side chain) may reduce steric hindrance in reactions, favoring nucleophilic substitutions or esterifications .

rac-3-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic Acid Hydrochloride, cis (CAS 2031242-10-9)

  • Structure: Pyrrolidine ring substituted with a trifluoromethyl group (5-position) and a propanoic acid side chain.
  • Molecular Formula: C₈H₁₃ClF₃NO₂ (molar mass: 247.64 g/mol).
  • Key Differences :
    • Ring System : The five-membered pyrrolidine ring introduces conformational rigidity compared to the flexible cyclohexane ring.
    • Electron-Withdrawing Groups : The trifluoromethyl group enhances acidity (pKa ~1.5–2.5) and metabolic stability, making this compound more suited for pharmaceutical applications.
    • Salt Form : The hydrochloride salt increases water solubility, whereas the target compound is a free acid .

Comparative Data Table

Property rac-3-[(1R,3R)-3-Hydroxycyclohexyl]propanoic Acid, cis rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic Acid rac-3-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic Acid HCl, cis
Molecular Formula C₉H₁₆O₃ (estimated) C₇H₁₂O₃ C₈H₁₃ClF₃NO₂
Molar Mass (g/mol) ~172.21 144.17 247.64
Ring System Cyclohexane Cyclohexane Pyrrolidine
Substituents Hydroxyl, propanoic acid Hydroxyl, carboxylic acid Trifluoromethyl, propanoic acid, HCl
Stereochemistry cis (1R,3R) trans (1R,3S) cis (2R,5S)
Acidity Moderate (pKa ~4.5–5.0) Moderate (pKa ~4.5–5.0) High (pKa ~1.5–2.5)
Solubility Low in water; soluble in polar solvents Low in water; soluble in polar solvents High in water (due to HCl salt)

Biological Activity

rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis, is a compound characterized by its unique stereochemistry and the presence of both a hydroxyl group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties that are of significant interest in various fields, including medicinal chemistry and biological research.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.2215 g/mol
  • CAS Number : 2741668-64-2
  • Purity : Typically ≥ 95%

The compound's structure includes a cyclohexyl ring, which contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid, cis, is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enhances its binding affinity to various molecular targets, modulating their activity. This modulation can lead to diverse biological effects, including anti-inflammatory and analgesic activities.

Research Findings

Recent studies have highlighted several key aspects of the compound's biological activity:

  • Anti-inflammatory Effects : Research indicates that the compound may inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.
  • Analgesic Properties : The compound has been studied for its analgesic effects, providing relief from pain by acting on specific pain pathways in the central nervous system.
  • Cell Viability and Proliferation : In vitro studies demonstrate that rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid can enhance cell viability and promote proliferation in certain cell lines under stress conditions.

Study 1: Inhibition of NLRP3 Inflammasome

A recent study investigated the effects of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid on macrophages exposed to inflammatory stimuli. The results showed a significant reduction in IL-1β production, indicating effective inhibition of the NLRP3 inflammasome pathway.

Study 2: Analgesic Efficacy in Animal Models

In animal models of pain, administration of rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid resulted in a marked decrease in pain responses compared to control groups. This supports its potential as an analgesic agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Hydroxycyclohexylacetic acidSimilar hydroxyl groupModerate anti-inflammatory
3-Hydroxycyclohexylpropionic acidSimilar structureWeak analgesic properties
3-Hydroxycyclohexylbutanoic acidExtended carbon chainLimited biological data

rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid stands out due to its specific stereochemistry and enhanced biological activity compared to similar compounds.

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